N-(3-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
N-(3-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide: is a complex organic compound that features a piperidine ring, an oxadiazole ring, and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Piperidine Ring Formation: The oxadiazole intermediate is then reacted with a piperidine derivative.
Final Coupling: The resulting compound is coupled with 3-methylphenyl acetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, altering their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: A compound with similar structural complexity.
Uniqueness
N-(3-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure includes a piperidine moiety and an oxadiazole ring, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N4O, with a molecular weight of 402.49 g/mol. The presence of the oxadiazole ring is crucial for its biological activity as it enhances the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings on its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.48 | Induces apoptosis via caspase activation |
HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
SK-MEL-2 | 0.19 | Inhibition of proliferation |
PANC-1 | 5.13 | Disruption of metabolic pathways |
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : Flow cytometry analysis revealed increased caspase-3/7 activity in treated MCF-7 cells, indicating apoptosis induction .
- Cell Cycle Arrest : The compound was shown to halt cell proliferation at the G1 phase, preventing further cell division .
- Molecular Interactions : Docking studies suggest strong hydrophobic interactions between the oxadiazole moiety and target proteins, similar to established anticancer agents like Tamoxifen .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Preliminary data indicate effective inhibition against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies have documented the biological activity of similar oxadiazole derivatives:
- Study on Oxadiazole Derivatives : A series of oxadiazole-based compounds were synthesized and evaluated for their anticancer properties. The most active derivatives exhibited IC50 values comparable to standard chemotherapeutics .
- Antimicrobial Evaluation : Research on substituted oxadiazoles indicated significant antibacterial activity against resistant strains of bacteria .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-5-3-7-19(13-16)22-25-23(29-26-22)18-9-11-27(12-10-18)15-21(28)24-20-8-4-6-17(2)14-20/h3-8,13-14,18H,9-12,15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNTWGCVAGYZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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